2-Aminopropanethioamide is an organic compound with the chemical formula C₃H₉N₁S₁. It features a primary amine and a thiol functional group, making it an important compound in various chemical and biological contexts. This compound can be classified under thioamides, which are characterized by the presence of a sulfur atom bonded to a carbon atom, replacing the oxygen found in traditional amides.
2-Aminopropanethioamide can be synthesized from simpler precursors, often involving the reaction of thiol compounds with amines. Its derivatives and related compounds are frequently studied in medicinal chemistry for their potential therapeutic applications.
The synthesis of 2-Aminopropanethioamide can be achieved through several methods, including:
2-Aminopropanethioamide participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-Aminopropanethioamide primarily involves its interaction with biological systems, particularly in enzyme inhibition or modulation.
2-Aminopropanethioamide has several applications in scientific research:
RiPPs constitute the predominant source of naturally occurring thioamides, exemplified by the thioviridamide family (e.g., thioviridamide, thioalbamide, thiostreptamide S4). These metabolites derive from genetically encoded precursor peptides that undergo extensive enzymatic remodeling:
Table 1: Characterized Thioamide-Containing RiPP Natural Products
Compound | Producing Organism | Thioamide Positions | Key Modifications | Reported Bioactivity |
---|---|---|---|---|
Thioviridamide | Streptomyces olivoviridis | 5 sites in backbone | AviCys, hdmHis, N-terminal pyruvyl | Apoptosis induction, cytotoxicity |
Thiostreptamide S4 | Streptomyces sp. NRRL S-4 | 4 sites in backbone | AviCys, bis-N-Me-His, β-OH-His, O-Me-Tyr | Mitochondrial ATP synthase inhibition |
Thioholgamide | Streptomyces sp. 1802 | 4 sites | AviCys, bis-N-Me-His, β-OH-His | Antiproliferative activity |
Closthioamide* | Ruminiclostridium cellulolyticum | 6 sites (non-ribosomal) | Symmetrical β-alanine thioamide chains | DNA gyrase/topoisomerase IV inhibition |
Note: Closthioamide is a non-ribosomal peptide discussed in Section 1.2. [1] [2] [4]
Non-ribosomal peptide synthetase (NRPS)-independent pathways generate structurally distinct thioamide compounds, primarily represented by closthioamide:
Table 2: Comparative Features of Ribosomal vs. Non-Ribosomal Thioamide Biosynthesis
Feature | RiPP-Associated Thioamides | Non-Ribosomal Thioamides (Closthioamide) | |
---|---|---|---|
Representative Compound | Thiostreptamide S4, Thioviridamide | Closthioamide | |
Biosynthetic Scaffold | Ribosomally synthesized precursor peptide | NRPS-independent, discrete small molecules | |
Core Enzymes | YcaO (activation), TfuA (sulfur transfer) | TbtD (activation), TbtE (sulfur), TbtF (coupling) | |
Sulfur Source | Inorganic sulfur via cysteine desulfurases | Likely inorganic sulfur | |
Energy Requirement | ATP-dependent | ATP-dependent (TbtD) | |
Genetic Context | Within RiPP BGCs (~20–30 kb) | Compact BGC (<15 kb) | |
Substrate Specificity | Leader peptide-dependent | Aryl acid/amine-specific | [1] [2] [4] |
The sporadic distribution of thioamides across phylogenetically distant organisms suggests convergent evolution or horizontal gene transfer (HGT):
Thioamide distribution outside bacteria is highly restricted but mechanistically informative:
Table 3: Distribution of Thioamide Biosynthesis Across Domains of Life
Domain | Organismal Groups | Thioamide Types | Key Enzymes | Genetic Evidence | |
---|---|---|---|---|---|
Bacteria | Actinobacteria (e.g., Streptomyces) | RiPPs (Thioviridamide) | YcaO (TsaF), TfuA (TsaE) | Dedicated BGCs; heterologous expression validated | |
Firmicutes (e.g., Ruminiclostridium) | Non-RiPPs (Closthioamide) | TbtD, TbtE, TbtF | Gene deletions abolish production | ||
Archaea | Methanogens (e.g., Methanobacterium) | Protein (MCR-Thioglycine) | MttB, YcaO, TfuA | In vitro reconstitution with purified enzymes | |
Eukarya | Ascomycota (Fungi) | None native | N/A | Heterologous expression of bacterial BGCs functional | |
Cycadales (Plants) | Non-ribosomal? (Cycasthioamide) | Unknown | No BGCs identified; suspected symbiont origin | [1] [3] [4] |
The evolutionary trajectory of thioamide biosynthesis underscores a bacterial-centric innovation, with archaea co-opting similar enzymes for essential metabolic enzymes. Eukaryotes likely acquire thioamides via symbiosis or environmental uptake rather than endogenous pathways. Future exploration of uncultured archaea and eukaryotic microbial communities may yet reveal new thioamide paradigms.
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